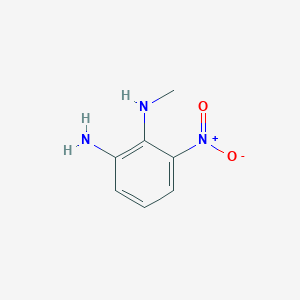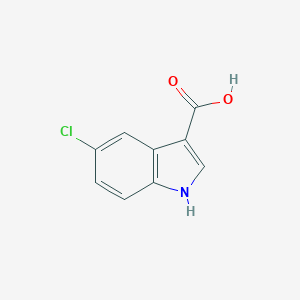
5-Chloro-1H-indole-3-carboxylic acid
Vue d'ensemble
Description
5-Chloro-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C9H6ClNO2 . It has a molecular weight of 195.6 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for 5-Chloro-1H-indole-3-carboxylic acid is 1S/C9H6ClNO2/c10-5-1-2-8-6 (3-5)7 (4-11-8)9 (12)13/h1-4,11H, (H,12,13) . The Canonical SMILES is C1=CC2=C (C=C1Cl)C (=CN2)C (=O)O .
Physical And Chemical Properties Analysis
5-Chloro-1H-indole-3-carboxylic acid is a white to yellow to brown or gray solid . It has a molecular weight of 195.60 g/mol . The compound has a topological polar surface area of 53.1 Ų .
Applications De Recherche Scientifique
Medicine: Anticancer and Antimicrobial Applications
5-Chloroindole-3-carboxylic acid has been studied for its potential in medicine, particularly in anticancer and antimicrobial treatments . Its indole core is a common structure in many natural and synthetic therapeutic agents, and modifications to this core can lead to compounds with significant biological activity.
Agriculture: Plant Growth and Protection
In agriculture, derivatives of 5-chloroindole-3-carboxylic acid are explored for their role as plant growth regulators and protective agents against pests and diseases . These compounds can mimic natural plant hormones, influencing growth patterns and improving crop resistance.
Material Science: Synthesis of Novel Materials
The compound’s reactivity makes it a candidate for the synthesis of novel materials. Its derivatives can be used in the development of organic semiconductors, photovoltaic materials, and other advanced materials with unique electronic properties .
Environmental Science: Ecosystem Monitoring and Remediation
Indole derivatives, including 5-chloroindole-3-carboxylic acid, play a role in monitoring environmental health. They can be used as biomarkers for ecosystem balance and are being researched for their potential in bioremediation processes to treat environmental contaminants .
Biochemistry: Enzyme Function and Metabolism Studies
This compound is utilized in biochemistry to study enzyme functions and metabolic pathways. It serves as a precursor or an inhibitor in enzymatic reactions, helping to elucidate the roles of enzymes in various biological processes .
Pharmacology: Drug Development and Metabolite Analysis
5-Chloroindole-3-carboxylic acid is significant in pharmacology for drug development and metabolite analysis. It’s a key intermediate in synthesizing compounds with pharmacological activity, including those that interact with receptors in the brain and other organs .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, 5-chloroindole-3-carboxylic acid is used as a standard in chromatography and spectroscopy. It helps in the identification and quantification of complex mixtures and in the structural analysis of organic compounds .
Nutritional Science: Gut Microbiota Research
Research in nutritional science has focused on the role of indole derivatives, produced by gut microbiota, in human health. 5-Chloroindole-3-carboxylic acid is studied for its effects on gut health and its potential therapeutic applications in gastrointestinal disorders .
Safety and Hazards
Mécanisme D'action
Target of Action
5-Chloro-1H-indole-3-carboxylic acid, also known as 5-chloroindole-3-carboxylic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities .
Propriétés
IUPAC Name |
5-chloro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDITEOFEQOSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591215 | |
| Record name | 5-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-indole-3-carboxylic acid | |
CAS RN |
10406-05-0 | |
| Record name | 5-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10406-05-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the spatial arrangement of the carboxyl group relative to the indole ring in 5-Chloro-1H-indole-3-carboxylic acid?
A1: The carboxyl group is not coplanar with the indole ring system in 5-Chloro-1H-indole-3-carboxylic acid. Instead, it is twisted out of plane by an angle of 9.00 (8)°. []
Q2: How does 5-Chloro-1H-indole-3-carboxylic acid arrange itself in its crystal structure?
A2: The crystal structure of 5-Chloro-1H-indole-3-carboxylic acid is stabilized by a network of hydrogen bonds and π-π stacking interactions. Specifically:
- Hydrogen Bonding: Pairs of molecules form inversion dimers through two O—H⋯O hydrogen bonds, creating R22(8) loops. These dimers are further linked into (001) sheets by N—H⋯O hydrogen bonds. []
- π-π Stacking: Aromatic π–π stacking interactions between adjacent indole rings with a centroid–centroid distance of 3.7185 (12) A° contribute to the crystal packing. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

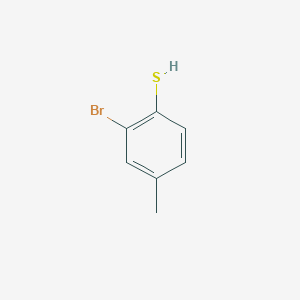
![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)
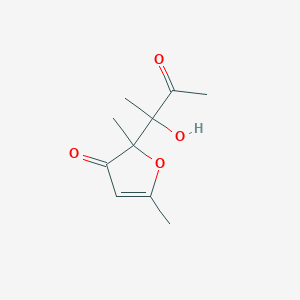
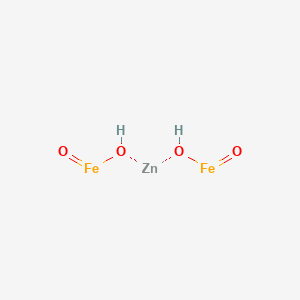

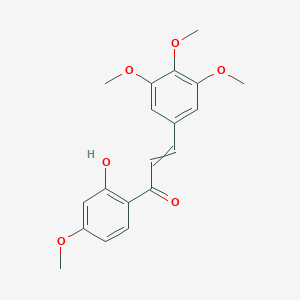

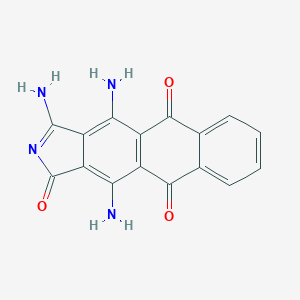
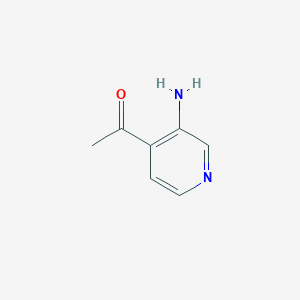

![4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane](/img/structure/B80566.png)
